N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and a carboxamide group at position 3. The amide nitrogen is linked to a (1,1-dioxo-1lambda6-thiolan-3-yl)methyl group, where the thiolan moiety is a tetrahydrothiophene ring with two sulfone oxygens. The sulfone group enhances polarity and metabolic stability, while the furan and oxazole rings contribute to aromatic stacking interactions.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c16-13(14-7-9-3-5-21(17,18)8-9)10-6-12(20-15-10)11-2-1-4-19-11/h1-2,4,6,9H,3,5,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEZPPGNVHFZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic compound characterized by its unique structural features that include a furan moiety and an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₁₃H₁₄N₂O₅S
- Molecular Weight : 310.33 g/mol
- CAS Number : 1223617-49-9
The compound's structure is critical for its biological activity, as the arrangement of functional groups influences its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxazole and thiolane derivatives exhibit a range of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
Antimicrobial Activity
Studies have demonstrated the antimicrobial efficacy of oxazole derivatives. For instance, a review highlighted the antibacterial properties of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some compounds are summarized in Table 1.
| Compound | MIC (µg/ml) |
|---|---|
| Oxazole A | 0.8 |
| Oxazole B | 3.2 |
| Oxazole C | 1.6 |
Case Study : A study by Singh et al. reported that certain oxazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 30 mm compared to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively studied. In vitro assays showed promising results for compounds similar to this compound in inhibiting cancer cell proliferation.
Research Findings :
A notable study indicated that oxazole derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's mechanism of action appears to involve the disruption of cellular signaling pathways essential for cancer cell survival .
Anti-inflammatory Activity
Some studies have suggested that derivatives containing thiolane rings may possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural components:
- Oxazole Ring : Contributes to antimicrobial and anticancer activities.
- Thiolane Group : Enhances metabolic stability and bioavailability.
- Furan Moiety : Potentially increases interactions with biological targets due to its electron-rich nature.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacophoric Features
| Feature | Target Compound | LMM11 | SKL 2001 | Ceapin-A4 |
|---|---|---|---|---|
| Furan-2-yl group | Yes | Yes | Yes | No |
| Sulfone/Sulfonamide | Yes (sulfone) | Yes (sulfonamide) | No | No |
| Heterocyclic substituent | Dioxothiolan | Oxadiazole | Imidazole | Pyrazole |
| LogP (Predicted) | Moderate | High | Low | High |
Preparation Methods
Cyclocondensation of β-Ketoamides with Nitrile Oxides
The 1,2-oxazole ring is constructed via a [3+2] cycloaddition between in situ-generated nitrile oxides and β-ketoamides. For example, reaction of ethyl 3-(furan-2-yl)-3-oxopropanoate with chloromethyl oxime in the presence of sodium bicarbonate yields 5-(furan-2-yl)-1,2-oxazole-3-carboxylate, which is hydrolyzed to the carboxylic acid using lithium hydroxide.
Reaction Conditions :
-
Solvent: Tetrahydrofuran/Water (4:1)
-
Temperature: 0°C to 25°C
-
Yield: 68–72%
Alternative Route via Isoxazole Ring Expansion
A less common approach involves treating 4-acylisoxazoles with hydroxylamine under acidic conditions, inducing ring expansion to 1,2-oxazoles. This method is advantageous for introducing electron-withdrawing groups but requires stringent temperature control (-10°C to 5°C).
Preparation of the 3-(Aminomethyl)-1,1-Dioxothiolane Fragment
Oxidation of Tetrahydrothiophene-3-Methanol
The thiolane ring is synthesized by oxidizing tetrahydrothiophene-3-methanol (CAS 7314-32-1) with hydrogen peroxide in acetic acid, yielding 1,1-dioxothiolane-3-methanol. Subsequent bromination using phosphorus tribromide converts the hydroxyl group to a bromide, which is displaced by phthalimide potassium salt to introduce the amine functionality after hydrazinolysis.
Optimization Data :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Oxidation | H₂O₂ (30%), CH₃COOH | 50°C | 85% |
| Bromination | PBr₃, CH₂Cl₂ | 0°C → 25°C | 78% |
| Gabriel Synthesis | Phthalimide, K₂CO₃ | 80°C | 65% |
Amide Bond Formation and Final Assembly
Carbodiimide-Mediated Coupling
The carboxylic acid (5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane, followed by reaction with 3-(aminomethyl)-1,1-dioxothiolane. Triethylamine is added to scavenge HCl, maintaining a pH of 8–9.
Key Parameters :
-
Molar Ratio (Acid:Amine): 1:1.2
-
Reaction Time: 12–16 hours
-
Yield: 74–82%
Microwave-Assisted Coupling
Microwave irradiation (150°C, 300 W) reduces reaction time to 30 minutes with comparable yields. This method minimizes decomposition of the thermally sensitive furan ring.
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂ | XPhos | 62% |
| Pd(PPh₃)₄ | None | 88% |
| PdCl₂(dppf) | Dppf | 75% |
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1 → 3:1) to remove unreacted starting materials and coupling byproducts. Final recrystallization from ethanol/water (7:3) yields analytically pure material.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, oxazole-H), 7.89 (d, J = 2.4 Hz, 1H, furan-H), 6.85–6.79 (m, 2H, furan-H), 4.32 (d, J = 6.0 Hz, 2H, CH₂), 3.51–3.45 (m, 1H, thiolane-H), 3.02–2.94 (m, 2H, SO₂CH₂), 2.64–2.58 (m, 2H, CH₂SO₂).
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HRMS (ESI-TOF) : m/z calcd for C₁₄H₁₃FN₂O₅S₂ [M+H]⁺ 307.0432, found 307.0429 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the thiolan ring (1,1-dioxo-thiolan-3-yl) followed by coupling with the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide moiety. Key steps include:
- Thiolan precursor activation : Use of K₂CO₃ in DMF for nucleophilic substitution reactions to attach the methyl group to the thiolan ring .
- Oxazole-furan coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between activated carboxylic acids and amines .
- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm connectivity of the thiolan, oxazole, and furan groups. For example:
- Thiolan methyl protons appear as a triplet at δ 3.1–3.3 ppm due to coupling with adjacent sulfone groups .
- Furan protons (δ 6.2–7.4 ppm) and oxazole carbons (δ 150–160 ppm) are resolved via heteronuclear correlation (HSQC) .
- Mass spectrometry (HRMS) confirms molecular ion peaks matching the formula C₁₄H₁₃N₂O₅S .
Q. What are standard protocols for assessing solubility and stability in biological assays?
- Methodological Answer :
- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or cell culture media, monitored via UV-Vis spectroscopy at λ = 260–280 nm .
- Stability : Incubate at 37°C for 24–72 hours; analyze degradation products via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or Aurora B). The oxazole and furan groups show π-π stacking with aromatic residues, while the sulfone group may form hydrogen bonds .
- Surface plasmon resonance (SPR) : Immobilize target proteins on a CM5 chip; measure binding affinity (KD) in real-time .
- Contradiction note : Some analogs exhibit conflicting activity in kinase assays (e.g., IC₅₀ variability). Validate via orthogonal assays (e.g., fluorescence polarization) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity verification : Re-test compounds using LC-MS to exclude impurities >98% .
- Off-target profiling : Screen against a panel of 50+ kinases/pharmacological targets to identify cross-reactivity .
- Structural analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to isolate critical pharmacophores .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Fragment replacement : Synthesize analogs with modified rings (e.g., isoxazole → thiazole) or substituents (e.g., methyl → trifluoromethyl) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (Mulliken charges) and steric (van der Waals radii) features with activity .
- Key finding : The sulfone group in the thiolan ring enhances metabolic stability but reduces solubility—balance via PEGylation .
Critical Analysis of Contradictory Evidence
- Anticancer activity discrepancies : Some studies report IC₅₀ < 1 μM (e.g., ), while others show no activity at 10 μM. This may stem from cell line variability (e.g., HeLa vs. MCF-7) or assay conditions (serum-free vs. serum-containing media) .
- Synthetic reproducibility : Yields vary between 65% and 85% for the oxazole coupling step due to moisture sensitivity—recommend anhydrous conditions and molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
